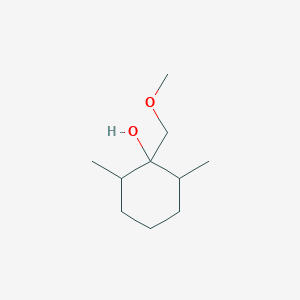

1-(Methoxymethyl)-2,6-dimethylcyclohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(Methoxymethyl)-2,6-dimethylcyclohexanol involves various strategies. For instance, 1,1-disubstituted-2,6-diarylcyclohexane-4-ones were synthesized via double Michael addition catalyzed by KF/basic alumina under ultrasound, which provided good yields in a short time . Another method involved the condensation of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea under ultrasound, yielding derivatives in high yields and with environmental benefits . Additionally, the synthesis of 1-Methoxycyclohexene from cyclohexanone using dimethyl orthoformate and subsequent cleavage with BPO4 as a catalyst resulted in an overall yield of 83% .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was determined by X-ray crystallography, revealing an orthorhombic crystal class and a chair conformation for the cyclohexane ring . The structure of related compounds was also established by chemical correlation and NMR data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include rearrangements and condensation reactions. A Wagner-Meerwein rearrangement followed by a Ritter reaction was used to synthesize 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines] . Additionally, the synthesis of the analgesic compound 2-[1-(m-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl-ethylamine involved C-alkylation, reduction, and elimination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the title compounds in one study adopted the keto-amine tautomeric form, with strong intramolecular N-H...O hydrogen bonds, affecting their physical properties . The photostability of certain chromanone derivatives was also investigated, with findings indicating better stability compared to other derivatives .

Applications De Recherche Scientifique

Photoremovable Protecting Groups in Organic Synthesis

One application of 1-(methoxymethyl)-2,6-dimethylcyclohexanol and related compounds is as a photoremovable protecting group in organic synthesis. These compounds can be used in the synthesis of complex molecules where selective activation or deactivation of certain functional groups is required. This approach is particularly valuable in the field of biochemistry for the creation of "caged compounds" (Zabadal et al., 2001).

Synthesis of 1-Methoxycyclohexene

The compound has also been used in the synthesis of 1-methoxycyclohexene. This process involves the reaction of cyclohexanone with dimethyl orthoformate, which is then subjected to cleavage under specific conditions, yielding 1-methoxycyclohexene with a high overall yield. This method demonstrates the compound's role in facilitating chemical transformations (Shi, 2006).

Molecular Structure Characterization

1-(Methoxymethyl)-2,6-dimethylcyclohexanol related compounds have been characterized for their molecular structure in various studies. For instance, the structural features of venlafaxine, which is closely related to the compound , were examined to understand its molecular conformation and hydrogen bonding (Tessler & Goldberg, 2004).

Isotope Effects on Conformational Equilibria

Research has also focused on the isotope effects on conformational equilibria in derivatives of cyclohexane, including compounds like 1-(methoxymethyl)-2,6-dimethylcyclohexanol. These studies are significant in understanding the physical chemistry of these molecules and their behavior under various conditions (Baldry & Robinson, 1977).

Biological Stereoselective Reduction

In biological contexts, the compound has been studied for its stereoselective reduction by microorganisms like Glomerella cingulata. This research is important in the field of biotechnology and organic chemistry, where enantioselective synthesis and transformation of molecules are crucial (Miyazawa, Okamura, & Kameoka, 1999).

Photorearrangement in Organic Chemistry

Studies have also explored the photorearrangement of aryl naphthylmethyl ethers, a process in which compounds like 1-(methoxymethyl)-2,6-dimethylcyclohexanol can play a role. These reactions are significant in the synthesis of various organic compounds and in understanding the behavior of these molecules under light exposure (Yoshimi et al., 1998).

Propriétés

IUPAC Name |

1-(methoxymethyl)-2,6-dimethylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8-5-4-6-9(2)10(8,11)7-12-3/h8-9,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKWDFSCAUIPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1(COC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)-2,6-dimethylcyclohexanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)

![3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2546049.png)

![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2546050.png)

![Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2546051.png)

![2-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2546063.png)

![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2546064.png)

![Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate](/img/structure/B2546066.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546067.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2546069.png)